molecular formula C7H8F2O B2532051 6,6-Difluorospiro[3.3]heptan-2-one CAS No. 2137641-05-3

6,6-Difluorospiro[3.3]heptan-2-one

Cat. No.: B2532051
CAS No.: 2137641-05-3
M. Wt: 146.137
InChI Key: RPARDYRKGDLYST-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H8F2O. It is characterized by a spirocyclic structure, where a seven-membered ring is fused to a three-membered ring, with two fluorine atoms attached to the six-position of the heptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorospiro[3.3]heptan-2-one typically involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common synthetic precursor. The preparation process includes several steps, such as cyclization and functional group transformations. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to multigram or kilogram scales. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorospiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,6-Difluorospiro[3.3]heptan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[3.3]heptan-2-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms and spirocyclic structure contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. Detailed studies on its mechanism of action can provide valuable information for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)3-6(4-7)1-5(10)2-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPARDYRKGDLYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137641-05-3
Record name 6,6-difluorospiro[3.3]heptan-2-one
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